molecular formula C6H10N2S B1629453 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine CAS No. 89601-18-3

1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine

Cat. No. B1629453
Key on ui cas rn: 89601-18-3
M. Wt: 142.22 g/mol
InChI Key: XWWBHCPDGYDNTH-UHFFFAOYSA-N
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Patent
US09353104B2

Procedure details

The crude 4,5-dimethylthiazole-2-carbaldehyde oxime (300 mg, 2 mmol) was dissolved in acetic acid (25 mL), zinc dust (1.8 g, 27.5 mmol) was added portionwise at room temperature and the reaction mixture was stirred at room temperature for 3 hours. The mixture was then filtered over a pad of celite and rinsed with methanol. Toluene was added and the filtrate was concentrated. An aqueous solution of NH4Cl was added, the solution was acidified to pH=2 with HCl (1N) and extracted with diethyl ether and ethyl acetate. The aqueous layer was basified with aqueous NaOH to pH=10, and then extracted with diethyl ether and ethyl acetate. Combined organic extracts were dried over sodium sulfate, filtered and evaporated to give crude (4,5-dimethyl-1,3-thiazol-2-yl)methylamine as a pale yellow oil which was used in the next step without purification. LCMS m/z (M+H) 143.1 found, 143.1 required.
Name
4,5-dimethylthiazole-2-carbaldehyde oxime
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([CH:8]=[N:9]O)[S:5][C:6]=1[CH3:7]>C(O)(=O)C.[Zn]>[CH3:1][C:2]1[N:3]=[C:4]([CH2:8][NH2:9])[S:5][C:6]=1[CH3:7]

Inputs

Step One
Name
4,5-dimethylthiazole-2-carbaldehyde oxime
Quantity
300 mg
Type
reactant
Smiles
CC=1N=C(SC1C)C=NO
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered over a pad of celite
WASH
Type
WASH
Details
rinsed with methanol
ADDITION
Type
ADDITION
Details
Toluene was added
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
An aqueous solution of NH4Cl was added
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1N=C(SC1C)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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